molecular formula C14H12BrN3O B1397459 7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 884503-95-1

7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1397459
CAS No.: 884503-95-1
M. Wt: 318.17 g/mol
InChI Key: QEWZPTZHWSIBOB-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is a high-quality chemical building block designed for advanced research and development, particularly in the field of medicinal chemistry. The bromine atom at the 3-position of the pyrazolopyridine core makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the rapid exploration of chemical space . The 7-(benzyloxy) group acts as a protective moiety that can be modified or removed, offering additional synthetic versatility for creating novel molecular architectures. Compounds within the pyrazolopyridine family have been extensively investigated for their biological activity and are commonly found in studies targeting kinase inhibitors and CRF receptor antagonists . As a versatile synthetic intermediate, this brominated derivative is a crucial precursor for generating a diverse library of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-5-methyl-7-phenylmethoxy-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O/c1-9-7-11(12-13(16-9)14(15)18-17-12)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWZPTZHWSIBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(NN=C2C(=C1)OCC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazolo[4,3-b]pyridine Core

The pyrazolo[4,3-b]pyridine scaffold can be synthesized by cyclization reactions involving appropriate substituted pyridine precursors and hydrazine derivatives. For example, the condensation of 3-amino-5-methylpyridine derivatives with α-haloketones or β-ketoesters under acidic or basic conditions leads to the formation of the fused pyrazole ring.

Bromination at the 3-Position

Selective bromination is typically achieved by using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions. Literature reports indicate that bromination at the 3-position of pyrazolo[4,3-b]pyridine derivatives can be performed efficiently under mild conditions, often at low temperatures (0 to 5 °C) to avoid polybromination and degradation.

Introduction of the Benzyloxy Group at the 7-Position

The benzyloxy substituent is generally introduced via nucleophilic aromatic substitution (SNAr) or O-alkylation of a hydroxy precursor. The hydroxy group at position 7 can be converted to the benzyloxy ether using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent (e.g., DMF, DMSO).

Methylation at the 5-Position

The methyl group at the 5-position may be introduced early in the synthesis by starting with a methyl-substituted pyridine or by methylation of a suitable intermediate using methylating agents such as methyl iodide under basic conditions.

Representative Synthetic Route Example

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Cyclization to form pyrazolo[4,3-b]pyridine core Condensation of 3-amino-5-methylpyridine with β-ketoester; acid or base catalysis 70-90 Mild heating, solvent like ethanol or DMSO
2 Bromination at 3-position NBS or Br2, 0-5 °C, dilute acid medium >90 Controlled addition to avoid overbromination
3 Hydroxylation at 7-position (if required) Hydrolysis or substitution to introduce OH Moderate Precursor for benzyloxy substitution
4 Benzyloxy substitution at 7-position Benzyl bromide, K2CO3, DMF, room temp to 60 °C 60-80 SNAr or O-alkylation
5 Purification Silica gel chromatography or recrystallization Ensures purity and correct isomer

Research Findings and Optimization Notes

  • The bromination step is critical and benefits from low temperature and acidic conditions to achieve high regioselectivity and yield.
  • Use of sodium nitrite under acidic conditions has been reported for related pyrazolo[4,3-b]pyridine carboxylic acid derivatives to achieve high yields (>90%) with mild reaction conditions.
  • The benzyloxy group introduction is best performed after bromination to avoid side reactions with brominating agents.
  • Purification methods such as silica gel chromatography with methanol/dichloromethane mixtures have been effective in isolating pure products.
  • Yields for the final benzyloxy-substituted pyrazolo[4,3-b]pyridine derivatives typically range from moderate to good (17-80%), depending on reaction scale and conditions.

Summary Table of Key Reaction Parameters

Reaction Step Key Reagents Temperature (°C) Solvent Reaction Time Yield Range (%) Reference
Cyclization 3-amino-5-methylpyridine + β-ketoester 60-100 Ethanol/DMSO 2-6 h 70-90
Bromination NBS or Br2 + acid 0 to 5 Acetic acid/dilute H2SO4 1-3 h >90
Benzyloxy substitution Benzyl bromide + K2CO3 25-60 DMF/DMSO 4-6 h 60-80
Purification Silica gel chromatography Ambient Methanol/DCM

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups present on the pyrazolopyridine core.

    Coupling Reactions: The benzyloxy group can participate in coupling reactions such as Suzuki-Miyaura coupling to introduce new substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents such as arylboronic acids and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolopyridine, while Suzuki-Miyaura coupling can introduce various aryl groups at the 3-position.

Scientific Research Applications

Medicinal Chemistry

7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine has been studied for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for developing new drugs.

Case Studies:

  • Anticancer Activity: Research has indicated that derivatives of pyrazolo[4,3-b]pyridine can exhibit anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Properties: Some studies suggest that pyrazolo[4,3-b]pyridine derivatives may possess anti-inflammatory effects, potentially useful in treating diseases characterized by chronic inflammation.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuropharmacological research. Pyrazolo[4,3-b]pyridines have been explored for their effects on the central nervous system (CNS).

Case Studies:

  • Cognitive Enhancement: Certain derivatives have been evaluated for their ability to enhance cognitive functions and memory retention in animal models, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Anxiolytic Effects: Investigations into the anxiolytic properties of related compounds indicate that they may help alleviate anxiety symptoms by modulating neurotransmitter levels.

Agricultural Chemistry

The unique properties of this compound also make it relevant in agricultural chemistry. Its bioactivity can be harnessed to develop new agrochemicals.

Case Studies:

  • Pesticidal Activity: Preliminary studies have shown that pyrazolo[4,3-b]pyridine derivatives can exhibit pesticidal properties against certain pests, making them candidates for developing safer and more effective pesticides.

Material Science

The compound’s chemical structure allows for potential applications in material science, particularly in the development of organic semiconductors and polymers.

Case Studies:

  • Conductive Polymers: Research into the incorporation of pyrazolo[4,3-b]pyridine into polymer matrices suggests enhanced electrical conductivity and stability, paving the way for innovations in electronic materials.

Comparison with Similar Compounds

Structural Analogues with Different Fused Ring Systems
Compound Name Fused Ring System Substituents Molecular Weight (g/mol) Key Properties/Applications
7-(Benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine 3-Br, 5-CH₃, 7-OCH₂C₆H₅ 318.18 Potential kinase inhibitor; reactive bromine for Suzuki couplings
3-N-(Morpholinyl)-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine Isothiazolo[4,3-b]pyridine 3-Morpholinyl, 7-(3,4-dimethoxyphenyl) N/A Inactive as GAK inhibitor; highlights substitution-dependent bioactivity
Thieno[2,3-b]pyridine derivatives (e.g., 6-benzo[d]furan-2-yl-2-thioxohydropyridine-3-carbonitrile) Thieno[2,3-b]pyridine Benzofuran, thioxo groups N/A Synthesized via heterocyclic condensation; explored for antimicrobial activity
[18F]Flortaucipir (Tauvid™) Pyrido[4,3-b]indole 6-Fluoropyridine, 5H-indole 262.27 FDA-approved PET tracer for Alzheimer’s tau imaging

Key Observations :

  • Ring System Impact : Pyrazolo[4,3-b]pyridines and isothiazolo[4,3-b]pyridines share structural similarity, but replacing the pyrazole with isothiazole abolishes GAK inhibitory activity in the latter .
  • Substituent Positioning : The 3-bromo group in the target compound contrasts with 3-N-morpholinyl in the isothiazolo analogue, underscoring the role of electron-withdrawing vs. electron-donating groups in bioactivity.
Substituent Effects on Reactivity and Bioactivity
  • Bromine at Position 3 : The 3-bromo substituent enables regioselective cross-coupling reactions, similar to 4-bromo-5-nitroimidazoles in Pd-catalyzed Suzuki couplings . However, yields in such reactions may vary; for example, 5-bromo-4-nitroimidazoles show lower reactivity compared to direct C-H arylation .

Biological Activity

7-(Benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy against various cancer cell lines.

The compound has the following chemical properties:

  • Molecular Formula : C14H12BrN3O
  • Molar Mass : 318.17 g/mol
  • Density : 1.548 g/cm³ (predicted)
  • Boiling Point : 460.5 °C (predicted)
  • pKa : 8.14 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer progression. Studies indicate that compounds with a pyrazolo[4,3-b]pyridine scaffold can inhibit microtubule assembly, leading to apoptosis in cancer cells. This mechanism is critical for the development of anticancer agents as it disrupts the mitotic process in rapidly dividing cells.

Anticancer Activity

Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)Notes
MDA-MB-231 (Breast Cancer)2.43 - 7.84High selectivity compared to non-cancerous cells
HepG2 (Liver Cancer)4.98 - 14.65Effective in inhibiting cell proliferation
LLC-PK1 (Non-cancerous)>20Minimal effect observed

In particular, compounds derived from this scaffold have shown promising results in inducing apoptosis and enhancing caspase activity in MDA-MB-231 cells at concentrations as low as 1.0 μM .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the pyrazolo[4,3-b]pyridine structure can significantly impact biological activity. For instance:

  • Substituents at the 3-position (like bromine) enhance cytotoxicity.
  • Benzyloxy groups increase lipophilicity, potentially improving cellular uptake.

Study on Microtubule Assembly Inhibition

In a study focusing on microtubule dynamics, it was found that compounds similar to this compound exhibited effective inhibition of microtubule assembly at concentrations around 20 μM, leading to a decrease in cellular viability . This suggests a potential application in developing chemotherapeutic agents targeting microtubules.

Apoptosis Induction

Another critical study evaluated the compound's ability to induce apoptosis in breast cancer cells. The results indicated significant morphological changes and increased caspase-3 activity when treated with the compound at concentrations ranging from 2.5 μM to 10 μM . This reinforces its potential role as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for 7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine, and how do reaction conditions influence yields?

  • Methodological Answer : Bromination of pyrazolo-pyridine derivatives often employs N-bromosuccinimide (NBS) in dichloromethane under mild conditions (Method B in ). For introducing the benzyloxy group, nucleophilic substitution or Mitsunobu reactions could be adapted from analogous procedures (e.g., benzyloxyethyl trifluoroborate in ). Yields depend on solvent polarity, temperature, and protecting groups (e.g., THP protection in ). Optimize stoichiometry and monitor intermediates via TLC/HPLC .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.5–5.5 ppm, aromatic carbons near 110–150 ppm). IR spectroscopy identifies C-Br stretches (~500–600 cm1^{-1}) and ether linkages (C-O at ~1200 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy, while elemental analysis validates purity (>95% by CHN analysis) .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : Store under inert atmosphere (N2_2) at 2–8°C in amber vials to prevent photodegradation of the bromine substituent. Use anhydrous solvents (e.g., DMF, DCM) for dissolution, and avoid prolonged exposure to moisture due to potential hydrolysis of the benzyloxy group .

Advanced Research Questions

Q. What computational methods predict the electronic and thermodynamic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), polarizability, and dipole moments. CAM-B3LYP with solvent models (PCM) simulates UV-Vis spectra, correlating with experimental λmax_{\text{max}}. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., bromine’s electron-withdrawing effects) .

Q. How does the benzyloxy group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The benzyloxy group at C7 directs electrophilic substitution to C3 (bromine site) via steric and electronic effects. Use Pd(PPh3_3)4_4 or XPhos catalysts in THF/H2_2O at 80°C for Suzuki couplings. Monitor regioselectivity with 1H^1 \text{H}-NMR and compare with DFT-predicted Fukui indices for nucleophilic attack .

Q. What strategies resolve contradictions in biological activity data for kinase inhibition assays?

  • Methodological Answer : Validate target engagement using isothermal titration calorimetry (ITC) and X-ray crystallography (e.g., ’s structural analogs). Compare IC50_{50} values across multiple kinase panels (e.g., tyrosine vs. serine/threonine kinases) to assess selectivity. Adjust substituents (e.g., methyl at C5) to optimize binding pocket interactions .

Q. How can researchers modulate solubility and bioavailability without compromising activity?

  • Methodological Answer : Introduce hydrophilic groups (e.g., carboxylic acid at C3, as in ) via hydrolysis of ester precursors. Use logP calculations (CLOGP) to balance hydrophobicity. Co-crystallization with cyclodextrins or PEGylation improves aqueous solubility, as demonstrated for pyrazolo-pyridine derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

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